An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Isobutyrate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl isobutyrate (CAS No. 97-62-1) is a fatty acid ethyl ester recognized for its characteristic fruity, aromatic odor.[1][2] It is found naturally in various fruits and beverages like strawberries, honey, and beer.[2][3][4] Beyond its prevalent use as a flavoring and fragrance agent, ethyl isobutyrate serves as a valuable intermediate and solvent in chemical synthesis.[3][5] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and an examination of its characteristic chemical reactions and spectral data, tailored for a scientific audience.
Core Physical and Chemical Properties
Ethyl isobutyrate is a colorless, volatile liquid.[1][2][3][4] It is less dense than water and is generally insoluble or only slightly soluble in water, while being miscible with most organic solvents like alcohol and ether.[1][2][6][7]
Tabulated Physical Properties
The following tables summarize the key quantitative physical properties of ethyl isobutyrate.
| Property | Value | Conditions |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | |
| CAS Number | 97-62-1 | |
| IUPAC Name | ethyl 2-methylpropanoate |
Table 1: General Chemical Identifiers.
| Property | Value | Conditions |
| Boiling Point | 112-113 °C | @ 760 mmHg (1 atm) |
| Melting Point | -88.2 °C | |
| Density | 0.865 g/mL | @ 25 °C |
| Refractive Index (n_D) | 1.385 - 1.391 | @ 20 °C |
| Vapor Pressure | 25.4 mmHg | @ 25 °C |
| Vapor Density | 4.01 (Air = 1) | |
| Flash Point | 13.89 - 20 °C | Closed Cup |
| Water Solubility | 3172 mg/L (Slightly Soluble) | @ 25 °C (estimated) |
Table 2: Key Physical Properties of Ethyl Isobutyrate.[1][2][4][8][9][10][11][12][13][14][15]
Experimental Protocols for Property Determination
Accurate determination of physical properties is critical for the application of ethyl isobutyrate in research and development. The following are standard laboratory protocols for measuring key physical constants.
Boiling Point Determination (Capillary Method)
This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.
Methodology:
-
Apparatus Setup: Attach a small test tube containing 1-2 mL of ethyl isobutyrate to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the liquid.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the ethyl isobutyrate.
-
Heating: Immerse the assembly in a heating bath (e.g., paraffin oil or a water bath) within a Thiele tube or a beaker on a hot plate.[2][9]
-
Observation: Heat the bath slowly. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[2][9]
-
Measurement: Turn off the heat source when a rapid and continuous stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[2][5] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[2]
Density Measurement (Pycnometer Method)
A pycnometer, or density bottle, is used for precise determination of liquid density at a specific temperature.
Methodology:
-
Mass of Empty Pycnometer: Thoroughly clean and dry a pycnometer of a known volume (e.g., 25 mL). Accurately weigh the empty pycnometer on an analytical balance (M₁).
-
Filling: Fill the pycnometer with ethyl isobutyrate, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Thermostatic Control: Place the filled pycnometer in a thermostatic water bath set to a constant temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.
-
Final Mass: Carefully dry the exterior of the pycnometer and weigh it again to determine the mass of the pycnometer and the liquid (M₂).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (M₂ - M₁) / V where V is the calibrated volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a fundamental physical property that is highly sensitive to purity.
Methodology:
-
Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: Open the prism assembly of the refractometer. Place 2-3 drops of ethyl isobutyrate onto the surface of the measuring prism.
-
Measurement: Close the prisms. While looking through the eyepiece, turn the adjustment knob until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.
-
Dispersion Correction: If a colored fringe is visible, adjust the dispersion compensator until the boundary is a sharp black-and-white line.
-
Reading: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was made, as the refractive index is temperature-dependent.
Chemical Properties and Reactivity
As an ester, the chemical reactivity of ethyl isobutyrate is dominated by the chemistry of the carboxylate group, particularly nucleophilic acyl substitution.
Synthesis via Fischer Esterification
Ethyl isobutyrate is commercially synthesized via the Fischer esterification of isobutyric acid with ethanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[3][14][16] The reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol reactant is often used, and the water byproduct is removed as it forms.[12][14][17]
Caption: Fischer Esterification workflow for Ethyl Isobutyrate synthesis.
The mechanism involves the initial protonation of the carbonyl oxygen of isobutyric acid, which enhances the electrophilicity of the carbonyl carbon.[12][14][18] The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[14] Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[15][18]
Hydrolysis
Hydrolysis is the reverse of esterification, where the ester is cleaved back into a carboxylic acid and an alcohol.[19] This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process, essentially the reverse of Fischer esterification.[19][20] The reaction is driven to completion by using a large excess of water.
Caption: Acid-catalyzed hydrolysis of Ethyl Isobutyrate.
Base-Catalyzed Hydrolysis (Saponification): Hydrolysis using a base, such as sodium hydroxide (NaOH), is an irreversible process called saponification.[19][21] The reaction yields an alcohol (ethanol) and the salt of the carboxylic acid (sodium isobutyrate).[19] The irreversibility stems from the final step, where the carboxylic acid formed is immediately deprotonated by the strong base, driving the equilibrium completely to the product side.[21][22]
Caption: Base-catalyzed hydrolysis (Saponification) of Ethyl Isobutyrate.
Spectral Data Analysis
Spectroscopic methods are essential for the structural elucidation and purity confirmation of ethyl isobutyrate.
| Technique | Characteristic Peaks / Features |
| ¹H NMR | - Triplet (~1.2 ppm): Methyl protons (-OCH₂CH ₃)- Quartet (~4.1 ppm): Methylene protons (-OCH ₂CH₃)- Doublet (~1.1 ppm): Methyl protons of isobutyryl group (-CH(CH ₃)₂)- Septet (~2.5 ppm): Methine proton (-CH (CH₃)₂) |
| ¹³C NMR | - Carbonyl Carbon (~177 ppm)- -OCH₂- Carbon (~60 ppm)- -CH- Carbon (~34 ppm)- -OCH₂CH₃ Carbon (~14 ppm)- -CH(CH₃)₂ Carbons (~19 ppm) |
| IR Spectroscopy | - Strong C=O stretch (ester carbonyl): ~1735-1750 cm⁻¹- C-O stretch : Two bands in the 1000-1300 cm⁻¹ region- C-H stretch (sp³): Just below 3000 cm⁻¹ |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺) : m/z = 116- Base Peak : m/z = 43 [C(CH₃)₂H]⁺ or [CH₃CO]⁺- Key Fragments : m/z = 71 [M - OCH₂CH₃]⁺, m/z = 88 [M - C₂H₄]⁺ (McLafferty rearrangement), m/z = 29 [CH₂CH₃]⁺ |
Table 3: Summary of Spectroscopic Data for Ethyl Isobutyrate.[1][23][24][25][26][27]
Safety and Handling
Ethyl isobutyrate is a flammable liquid and a dangerous fire hazard when exposed to heat or flame.[2][3] Vapors are heavier than air and may form explosive mixtures with air.[1][3] It may cause skin and eye irritation.[1][2] Proper personal protective equipment (PPE), including safety glasses and gloves, should be used when handling this chemical.[15][23] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[8][23]
Conclusion
This guide has provided a detailed technical overview of the physical and chemical properties of ethyl isobutyrate. The data presented in structured tables, along with the detailed experimental protocols and mechanistic diagrams, offer a comprehensive resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental properties is essential for the safe and effective use of ethyl isobutyrate in scientific and industrial applications.
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